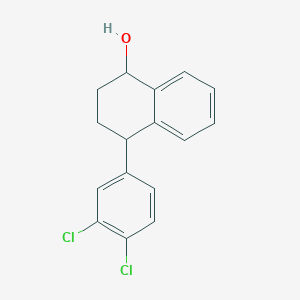

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Description

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol (hereafter referred to as the target compound) is a tetrahydronaphthalene derivative characterized by a hydroxyl (-OH) group at the 1-position and a 3,4-dichlorophenyl substituent at the 4-position. While structurally related to antidepressants and ADHD therapeutics like sertraline and dasotraline, the hydroxyl group distinguishes it from amine-containing analogs. The compound is noted as a synthetic intermediate or impurity in sertraline manufacturing .

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQAUCBRPSENQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions .

Another method involves the reaction of 3,4-dichlorophenyl-3,4-dihydro-1(2H)-naphthalenone with methylamine in the presence of a Lewis acid such as titanium tetrachloride (TiCl4) in tetrahydrofuran (THF). This reaction yields the desired compound along with its stereoisomers .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic hydroxyl group undergoes oxidation under controlled conditions. In a study involving CrO₃ in acetic acid (AcOH/H₂O), analogous tetrahydronaphthalene derivatives were oxidized to yield ketones. For example:

| Reaction Step | Conditions | Outcome | Source Citation |

|---|---|---|---|

| Oxidation of benzylic alcohol | CrO₃ (1.5 eq), AcOH/H₂O, 80°C, 3.5 h | Conversion to 3,4-dihydronaphthalen-1-one |

This method is critical for synthesizing ketone intermediates, which are precursors for further functionalization.

Hydrogenation and Cyclization

The tetrahydronaphthalene core can be synthesized via hydrogenation and acid-catalyzed cyclization. For instance:

| Reaction Type | Catalyst/Reagent | Product | Source Citation |

|---|---|---|---|

| Cyclization of phenylbutanoic acid | Polyphosphoric acid (PPA), 120°C | Formation of dihydronaphthalenone derivatives |

This method highlights the role of Brønsted acids in facilitating intramolecular cyclization to form the fused ring system.

Functionalization of the Dichlorophenyl Ring

The 3,4-dichlorophenyl substituent participates in electrophilic aromatic substitution (EAS) reactions, though steric and electronic effects from the tetrahydronaphthalene system modulate reactivity.

| Reaction Type | Reagents/Conditions | Outcome | Source Citation |

|---|---|---|---|

| Friedel-Crafts alkylation | AlCl₃, CS₂, reflux | Substitution at para positions |

The dichlorophenyl group’s electron-withdrawing nature directs EAS to specific positions, though experimental data for this exact compound remains limited.

Esterification and Protection Reactions

The hydroxyl group can be acetylated or protected using standard protocols:

| Reaction Type | Reagents | Outcome | Source Citation |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Formation of acetate ester derivatives |

These reactions are foundational for modifying solubility or stability during multi-step syntheses.

Microbial Degradation

In environmental contexts, tetrahydronaphthalene derivatives undergo oxidative metabolism. For example, Corynebacterium sp. oxidizes tetralin analogs to cis-dihydrodiols via dioxygenase enzymes:

| Organism | Pathway | Product | Source Citation |

|---|---|---|---|

| Corynebacterium sp. C125 | Enzymatic oxidation at C-5/C-6 | cis-Dihydrodiol metabolites |

While not directly tested on this compound, analogous pathways suggest potential biodegradation routes.

Key Stability Considerations

The compound’s stability under acidic/basic conditions and susceptibility to oxidation are critical for reaction planning:

| Condition | Observation | Source Citation |

|---|---|---|

| Acidic hydrolysis | Dehydration to form alkenes | |

| Oxidative environments | Benzylic hydroxyl → ketone |

Comparison with Structural Analogs

Reactivity differences between 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol and its methylated or acetylated derivatives:

| Derivative | Reactivity Highlight | Source Citation |

|---|---|---|

| 1-Methyl analog | Reduced susceptibility to oxidation | |

| Acetylated hydroxyl | Enhanced stability in polar solvents |

Scientific Research Applications

Biological Activities

Research indicates that 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol exhibits various biological activities:

- Antidepressant Properties : This compound is structurally related to known antidepressants and has been studied for its potential effects on serotonin reuptake inhibition. Its mechanism may involve modulation of neurotransmitter levels in the brain, similar to that of selective serotonin reuptake inhibitors (SSRIs) .

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, showing potential in inhibiting cell proliferation .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound for the following reasons:

- Drug Development : Due to its structural similarity to existing therapeutic agents, it serves as a lead compound for developing new medications targeting mood disorders and certain types of cancer.

- Formulation in Antidepressants : The compound's role as a serotonin reuptake inhibitor positions it as a candidate for formulation into antidepressant drugs. Its efficacy and safety profiles are subjects of ongoing research .

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in various industrial applications:

- Chemical Synthesis : It can be utilized as an intermediate in the synthesis of other complex organic compounds. Its unique structure allows for further derivatization to create new chemical entities with desirable properties .

- Material Science : The compound's properties may also lend themselves to applications in material science, particularly in developing polymers or composites with enhanced thermal or mechanical characteristics.

Case Study 1: Antidepressant Research

A study published in a peer-reviewed journal investigated the effects of this compound on animal models of depression. Results indicated significant improvements in behavior consistent with increased serotonin levels. This study underscores the compound's potential as a novel antidepressant agent .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the growth of specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Further research is necessary to explore its efficacy in vivo and potential clinical applications .

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Differences

- Dasotraline: (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine. Contains an amine (-NH₂) group at the 1-position. Exhibits dual dopamine-norepinephrine reuptake inhibition (DNRI) with IC₅₀ values of 3 nM (DAT) and 4 nM (NET), and weaker SERT inhibition (IC₅₀ 15 nM) .

- Target Compound :

Pharmacological Implications

- Dasotraline’s amine group facilitates strong interactions with monoamine transporters, making it effective for ADHD .

Table 1: Structural and Pharmacological Comparison

| Feature | Dasotraline | Target Compound |

|---|---|---|

| 1-Position Substituent | -NH₂ (Amine) | -OH (Hydroxyl) |

| DAT Inhibition (IC₅₀) | 3 nM | Not reported |

| NET Inhibition (IC₅₀) | 4 nM | Not reported |

| Therapeutic Use | ADHD (DNRI) | Sertraline synthesis intermediate |

Comparison with Sertraline and Its Derivatives

Structural Similarities

- Sertraline : (1S,4S)-N-Methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine.

- Target Compound :

Pharmacokinetic and Metabolic Differences

Table 2: Comparison with Sertraline

| Feature | Sertraline | Target Compound |

|---|---|---|

| 1-Position Substituent | -N-CH₃ (Methylamine) | -OH (Hydroxyl) |

| Primary Mechanism | SSRI (SERT inhibition) | Synthetic intermediate |

| Molecular Weight | 306.23 g/mol | 293.19 g/mol |

| Clinical Use | Depression, OCD | Not clinically applied |

Other Tetrahydronaphthalene Analogs

Piperidine-Substituted Analogs ()

- Derivatives such as compound 36 ((R)-tert-butyl 6-((4-(N-(3,4-dichlorophenyl)propionamido)piperidin-1-yl)methyl)-1,2,3,4-tetrahydronaphthalen-1-yl carbamate) show modified pharmacokinetics due to bulkier substituents.

- The target compound’s simpler structure lacks piperidine modifications, suggesting divergent therapeutic targets .

Biological Activity

4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydronaphthalene core substituted with a dichlorophenyl group. Its molecular formula is with a molecular weight of approximately 293.19 g/mol. The structural formula can be represented as follows:

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, the presence of halogen substituents like chlorine enhances the cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of tetrahydronaphthalenes showed IC50 values comparable to established chemotherapeutics such as doxorubicin in inhibiting cell proliferation in Jurkat and HT-29 cell lines .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Jurkat | <10 | |

| Doxorubicin | Jurkat | 0.5 | |

| 4-(3,4-Dichlorophenyl)-1-tetralone | HT-29 | <5 |

The proposed mechanism involves the interaction of the compound with cellular pathways that regulate apoptosis and cell cycle progression. Specifically, it has been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

The SAR studies highlight the significance of the dichlorophenyl group in enhancing biological activity. Variations in substituents on the phenyl ring can significantly alter pharmacological effects. For example:

- Chlorine Substituents : Increase lipophilicity and improve binding affinity to biological targets.

- Hydroxyl Group : Contributes to hydrogen bonding interactions with target proteins.

Case Studies

- Anticancer Efficacy : A study involving various naphthalene derivatives found that those with electron-withdrawing groups such as chlorine showed enhanced activity against cancer cell lines compared to their unsubstituted counterparts .

- Antimicrobial Testing : In vitro testing revealed that this compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli at concentrations lower than typical antibiotic thresholds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The compound is synthesized via condensation of 4-(3,4-dichlorophenyl)-1-tetralone with methylamine in ethanol, followed by hydrogenation using Pd/C in tetrahydrofuran (THF). Stereochemical control is achieved by resolving intermediates with chiral agents like D(-)-mandelic acid . For example, a 12:1 cis/trans diastereomer ratio is obtained during imine hydrogenation, which is further purified via crystallization .

- Key Variables : Solvent choice (ethanol vs. DMF), catalyst loading (Pd/C vs. Pd/graphite), and temperature affect yield and diastereoselectivity .

Q. How is the compound characterized for structural and stereochemical purity?

- Analytical Methods :

- Chiral HPLC : Used to determine enantiomeric purity (e.g., ChiralPak AD column with hexane/IPA mobile phase, achieving >99% ee for isomers) .

- FT-IR and HRMS : Confirm functional groups (e.g., hydroxyl and aromatic C-Cl stretches) and molecular weight (M.W. 293.19) .

- X-ray crystallography : Resolves absolute configurations of intermediates like N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives?

- Catalytic Asymmetric Hydrogenation : Enantioselective reduction of ketones using chiral catalysts (e.g., Ru-based systems) improves cis/trans selectivity compared to non-catalytic methods requiring stoichiometric 9-BBN .

- Dynamic Kinetic Resolution : Combines racemization and selective crystallization to enhance yields of desired isomers (e.g., (1S,4S)-cis configuration for sertraline) .

Q. How can catalytic methods improve synthesis efficiency and sustainability?

- Continuous Flow Systems : Reduce reaction times and catalyst loading for hydrogenation steps .

- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) to minimize environmental impact .

- Data : Pd/C catalysts achieve >90% conversion in 4 hours under 50 psi H₂ .

Q. What pharmacological assays are used to evaluate the compound’s activity and selectivity?

- In Vitro Uptake Inhibition :

| Target | IC₅₀ (nM) | Reference |

|---|---|---|

| Dopamine (DAT) | 3 | |

| Norepinephrine | 4 | |

| Serotonin (SERT) | 15 |

- Metabolic Profiling : LC-MS identifies metabolites like desmethylsertraline (norsertraline) in hepatic microsomes .

Q. How do computational models predict the compound’s receptor interactions?

- Molecular Docking : Simulations with monoamine transporters (DAT, NET) reveal key hydrophobic interactions with the dichlorophenyl group and hydrogen bonding with the hydroxyl moiety .

- MD Simulations : Assess binding stability of cis vs. trans isomers to rationalize selectivity differences .

Data Contradictions and Resolutions

Q. How to resolve discrepancies in reported enantiomeric excess (ee) values for isomers?

- Issue : Disparate ee values (e.g., 96.8% vs. >99%) arise from variations in chiral stationary phases or mobile-phase additives .

- Resolution : Standardize HPLC conditions (e.g., ChiralPak AD column with 0.1% diethylamine additive) and validate with synthetic reference standards .

Q. Why do catalytic hydrogenation methods yield variable cis/trans ratios?

- Root Cause : Catalyst surface geometry (e.g., Pd/graphite vs. Pd/C) and solvent polarity influence transition-state stabilization .

- Mitigation : Optimize catalyst pretreatment (e.g., H₂ reduction at 200°C) to enhance reproducibility .

Methodological Recommendations

- Stereochemical Analysis : Prioritize chiral HPLC over polarimetry for accurate ee determination .

- Scale-Up Synthesis : Use N-oxide intermediates for improved stability and stereoselectivity during hydrogenation .

- Toxicity Screening : Employ zebrafish models to assess neurodevelopmental effects of metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.